Thymosin beta(10)arginine

Description

Classification and Overview of Beta-Thymosins

The thymosin family of proteins is categorized into three groups—alpha, beta, and gamma—based on their isoelectric points. researchgate.net Beta-thymosins, which have an isoelectric point between 5.0 and 7.0, are found almost exclusively in multicellular animals. wikipedia.orgresearchgate.net There are currently 16 known beta-thymosins, with three present in humans: Thymosin β4, Thymosin β10, and Thymosin β15. mdpi.com These proteins are considered intrinsically disordered, meaning they lack a fixed three-dimensional structure in their free state but can adopt a defined conformation upon interacting with binding partners. mdpi.com

A defining characteristic of beta-thymosins is their ability to bind to and sequester globular actin (G-actin), the monomeric form of actin. researchgate.netnih.gov This interaction prevents the polymerization of G-actin into filamentous actin (F-actin), thereby regulating the assembly and disassembly of actin filaments.

Historical Context of Thymosin beta-10 Research

The journey of thymosin research began in the early 1960s in the laboratory of Abraham White at the Albert Einstein College of Medicine. nih.gov The name "Thymosins" was first used in a 1966 publication to describe factors derived from the thymus gland. nih.gov Initially, these peptides were investigated for their role in the immune system. nih.gov

A significant advancement came with the preparation of "thymosin fraction-5" (TF5), a partially purified extract from calf thymus containing at least 40 different polypeptides. nih.gov It was from this fraction that individual thymosins, including the beta-thymosins, were isolated and characterized. nih.gov Thymosin β4 was the first of the beta-thymosins to be extensively studied, and its role as a major actin-sequestering protein was identified in 1990. nih.govnih.gov Subsequently, research expanded to other members of the family, including Thymosin beta-10, revealing its similar function in actin regulation. capes.gov.brnih.gov

Identification and Significance of Thymosin beta-10 as a Ubiquitous Actin-Sequestering Peptide

Thymosin beta-10 is recognized as a significant and ubiquitous actin monomer sequestering protein. capes.gov.brwikipedia.org It is a small peptide, typically 44 amino acids in length in humans, and plays a vital role in organizing the cytoskeleton. wikipedia.orguniprot.org By binding to G-actin, Thymosin beta-10 inhibits its polymerization into F-actin, thereby influencing a wide range of cellular processes. uniprot.orgmybiosource.com

The interaction between Thymosin beta-10 and actin is critical for cell motility, proliferation, and the maintenance of a pool of unpolymerized actin monomers that can be rapidly mobilized for filament assembly when needed. nih.gov Studies have shown that both Thymosin beta-10 and its major homolog, Thymosin beta-4, bind to skeletal muscle actin with similar affinities, underscoring their primary role as actin monomer sequestering proteins. capes.gov.br Overexpression of Thymosin beta-10 in cells leads to a significant loss of actin stress fibers, further demonstrating its potent regulatory effect on actin filament structures. nih.gov This fundamental role in cytoskeletal dynamics makes Thymosin beta-10 a subject of ongoing research in various physiological and pathological processes.

Research Findings on Beta-Thymosins

| Property | Description |

| Family Classification | Based on isoelectric point: alpha (<5.0), beta (5.0-7.0), and gamma (>7.0). researchgate.net |

| Human Beta-Thymosins | Thymosin β4, Thymosin β10, Thymosin β15. mdpi.com |

| Primary Function | Sequestration of globular actin (G-actin) monomers. researchgate.netnih.gov |

| Structural Nature | Intrinsically disordered proteins that adopt a defined structure upon binding. mdpi.com |

Key Milestones in Thymosin Research

| Year | Milestone |

| Early 1960s | Initial studies on thymic-derived factors begin. nih.gov |

| 1966 | The term "Thymosins" is first published. nih.gov |

| 1972 | Development of thymosin fraction-5 (TF5). nih.gov |

| 1990 | Thymosin β4 is identified as a G-actin sequestering protein. nih.gov |

| 1993 | Thymosin beta-10 is confirmed to be an actin monomer sequestering protein. capes.gov.brphysiology.org |

Properties

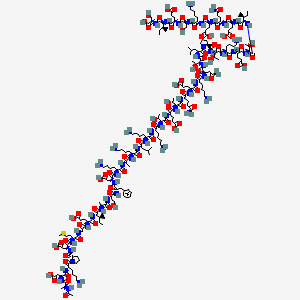

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H341N53O75S/c1-21-100(8)157(249-181(308)120(59-68-147(272)273)221-146(271)94-217-168(295)129(75-86-334-20)233-188(315)136(93-156(290)291)244-193(320)141-55-43-84-257(141)203(330)130(54-34-42-83-213)238-189(316)134(91-154(286)287)239-165(292)103(11)218-111(19)267)195(322)220-105(13)167(294)246-138(95-259)192(319)241-132(89-112-45-25-24-26-46-112)186(313)243-135(92-155(288)289)187(314)226-113(47-27-35-76-206)169(296)219-104(12)166(293)222-114(48-28-36-77-207)172(299)240-131(87-98(4)5)185(312)227-115(49-29-37-78-208)170(297)225-119(53-33-41-82-212)180(307)252-160(106(14)262)199(326)237-128(65-74-153(284)285)184(311)253-161(107(15)263)198(325)236-122(58-67-144(215)269)176(303)230-124(61-70-149(276)277)177(304)223-116(50-30-38-79-209)173(300)242-133(90-145(216)270)190(317)255-162(108(16)264)201(328)245-137(88-99(6)7)204(331)258-85-44-56-142(258)194(321)256-163(109(17)265)200(327)234-118(52-32-40-81-211)171(298)231-127(64-73-152(282)283)183(310)254-164(110(18)266)202(329)251-159(102(10)23-3)196(323)235-125(62-71-150(278)279)179(306)228-121(57-66-143(214)268)175(302)229-123(60-69-148(274)275)178(305)224-117(51-31-39-80-210)174(301)247-139(96-260)191(318)232-126(63-72-151(280)281)182(309)250-158(101(9)22-2)197(324)248-140(97-261)205(332)333/h24-26,45-46,98-110,113-142,157-164,259-266H,21-23,27-44,47-97,206-213H2,1-20H3,(H2,214,268)(H2,215,269)(H2,216,270)(H,217,295)(H,218,267)(H,219,296)(H,220,322)(H,221,271)(H,222,293)(H,223,304)(H,224,305)(H,225,297)(H,226,314)(H,227,312)(H,228,306)(H,229,302)(H,230,303)(H,231,298)(H,232,318)(H,233,315)(H,234,327)(H,235,323)(H,236,325)(H,237,326)(H,238,316)(H,239,292)(H,240,299)(H,241,319)(H,242,300)(H,243,313)(H,244,320)(H,245,328)(H,246,294)(H,247,301)(H,248,324)(H,249,308)(H,250,309)(H,251,329)(H,252,307)(H,253,311)(H,254,310)(H,255,317)(H,256,321)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,332,333)/t100-,101-,102-,103-,104-,105-,106+,107+,108+,109+,110+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-,163-,164-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGGXIKDZJGHEA-NQRPSHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C205H341N53O75S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236864 | |

| Record name | Thymosin beta(10)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88160-82-1 | |

| Record name | Thymosin beta(10)arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088160821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymosin beta(10)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Biochemical Interactions of Thymosin Beta 10

Peptide Structure and Conservation within the Beta-Thymosin Family

Thymosin beta(10), the precursor to Thymosin beta(10)arginine, is a highly conserved, small, polar peptide consisting of 42 amino acid residues and having a molecular weight of approximately 5 kDa. nih.gov It belongs to the beta-thymosin family, which is characterized by a conserved actin-binding motif. researchgate.net this compound is a specific variant found in rabbit tissues, where an additional arginine residue is inserted after lysine-38 of the Thymosin beta(10) sequence. nih.gov

The beta-thymosins, including Thymosin beta(10), are classified as intrinsically disordered proteins, meaning they lack a fixed three-dimensional structure in their free state. mdpi.com However, they adopt a more ordered conformation upon binding to their biological partners, a process essential for their function. mdpi.com A key structural feature of the beta-thymosin family is the "LKKTET" amino acid sequence, which is critical for their interaction with actin. google.com

| Feature | Description |

| Family | Beta-thymosin |

| Precursor | Thymosin beta(10) |

| Amino Acid Length | 42 (Thymosin beta(10)) |

| Molecular Weight | ~5 kDa |

| Key Structural Motif | LKKTET (Actin-binding) |

| Variant | This compound (extra arginine after Lys-38) |

Actin Binding Dynamics and Mechanism

The primary and most well-studied function of this compound and other beta-thymosins is the regulation of actin polymerization, a fundamental process for cell structure, motility, and division. uniprot.orgwikipedia.orgwikipedia.org

G-Actin Sequestration Properties

This compound binds to monomeric actin, also known as G-actin, in a 1:1 complex. nih.govresearchgate.net This binding sequesters G-actin, preventing it from being available for polymerization into filamentous actin (F-actin). uniprot.orgnih.govresearchgate.net Studies have shown that Thymosin beta(10) and its close homolog, Thymosin beta(4), bind to skeletal muscle actin with similar dissociation constants (Kd) ranging from 0.7 to 1 µM. nih.govcapes.gov.br This sequestration is a crucial mechanism for maintaining a pool of actin monomers within the cell. researchgate.net

Inhibition of Actin Polymerization

By binding to G-actin, this compound effectively inhibits the growth of actin filaments. uniprot.orgnih.gov Kinetic studies have demonstrated that at high ratios of beta-thymosin to actin, the rate of filament growth at the barbed (fast-growing) end is decreased. nih.govcapes.gov.br This inhibitory action is central to the role of beta-thymosins in controlling the dynamic assembly and disassembly of the actin cytoskeleton. medchemexpress.com

Regulation of Actin Monomer Pool

The sequestration of G-actin by this compound and other beta-thymosins serves to create a buffer of actin monomers. researchgate.netnih.gov This pool of readily available actin monomers can be rapidly mobilized when the cell needs to assemble actin filaments for processes such as cell migration, wound healing, and cytokinesis. wikipedia.orgresearchgate.net In resting cells, a significant portion of the total G-actin can be complexed with beta-thymosins, highlighting their importance in maintaining this dynamic equilibrium. researchgate.net

Protein-Protein Interactions Beyond Actin

While the interaction with actin is central to its function, Thymosin beta(10) has been shown to interact with other proteins, expanding its regulatory roles within the cell.

Direct Interaction with Ras

Research has revealed a direct interaction between Thymosin beta(10) and the Ras protein, a key component of cellular signaling pathways that control cell proliferation, differentiation, and survival. nih.gov This interaction has been shown to inhibit the Ras-downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase signaling pathway. nih.gov This finding suggests that Thymosin beta(10) functions not only as a cytoskeletal regulator but also as a modulator of critical signaling cascades. nih.gov Notably, the related family member, Thymosin beta(4), does not appear to bind to Ras. nih.gov

Interactions with Cytoskeletal-Associated Proteins (e.g., E-tropomodulin)

Thymosin beta-10 (Tβ10), a key regulator of actin dynamics, directly interacts with cytoskeletal-associated proteins, most notably E-tropomodulin (E-Tmod). nih.gov Tβ10 is a small protein that binds to globular actin (G-actin) monomers, preventing their polymerization into filamentous actin (F-actin). nih.govresearchgate.net This sequestration of actin monomers by Tβ10 leads to the depolymerization of intracellular F-actin pools. nih.gov

Research has identified E-Tmod as a novel binding partner for Tβ10 through methods like the yeast two-hybrid system. nih.gov E-Tmod is known to cap the pointed, slow-growing ends of actin filaments, thereby playing a crucial role in regulating actin filament length. researchgate.netresearchgate.net The interaction between Tβ10 and E-Tmod is significant as studies have shown that the binding site for Tβ10 on E-Tmod partially overlaps with the binding site for actin. nih.gov This suggests a competitive binding scenario where Tβ10 can interfere with the formation of the E-Tmod and actin complex. nih.gov

Further investigations have revealed that the full-length Tβ10 protein is necessary for this binding to occur. nih.gov The functional consequence of this interaction is profound; for instance, in ovarian tumor cells where overexpression of Tβ10 can induce apoptosis (programmed cell death), the introduction of E-Tmod can reverse this effect and restore the normal actin architecture. nih.gov This indicates that the interplay between Tβ10, E-Tmod, and actin is a critical determinant of cellular processes like apoptosis. nih.govresearchgate.net The dynamic equilibrium between these three components regulates the stability of the actin cytoskeleton and, consequently, cell fate. researchgate.net

Variants and Proteoforms of Thymosin beta(10)

Thymosin beta-10 (Tβ10) exists in various forms, including naturally occurring variants and proteoforms arising from post-translational modifications and truncations. These variations can influence the protein's function and distribution.

This compound (Thymosin beta arg10) and Other Naturally Occurring Variants

One of the major naturally occurring variants of Tβ10 is this compound (Tβ10arg). nih.gov This variant was identified in rabbit tissues and is characterized by the insertion of an additional arginine residue following lysine-38 of the Tβ10 sequence. nih.govresearchgate.netresearchgate.net This discovery highlighted that in rabbits, Tβ10 is replaced by Tβ10arg. nih.govresearchgate.net Similarly, in rabbits, thymosin beta-4 is replaced by its variant, thymosin beta-ala4. nih.gov

The relative amounts of these thymosin variants also differ across species. In rabbit tissues, the quantities of thymosin beta-ala4 and Tβ10arg are nearly equal. nih.govresearchgate.net This is in contrast to other mammals where Tβ10 levels are typically only one-third to one-tenth of the levels of thymosin beta-4. nih.govresearchgate.net Another variant, designated p.Met7Arg, involves a change from a medium-sized, hydrophobic methionine to a large, basic arginine at position 7. expasy.org

| Variant Name | Organism | Amino Acid Change | Reference |

| This compound | Rabbit | Insertion of Arginine after Lysine-38 | nih.gov |

| p.Met7Arg | Human | Methionine to Arginine at position 7 | expasy.org |

Truncated Forms and Post-Translational Modifications

Thymosin beta-10 undergoes various post-translational modifications (PTMs) and can be found in truncated forms. These modifications can alter its biological activity and are often detected using techniques like mass spectrometry. unica.it

Analysis of tissue specimens has revealed the presence of C-terminal truncated forms of Tβ10. researchgate.net For example, a des-IS form of Tβ10 has been identified in pediatric brain tumors. mdpi.com In colorectal cancer tissues, modified proteoforms of Tβ10 have been detected, although their quantities can be sporadic. unica.it

In addition to truncation, Tβ10 can undergo other PTMs. The sulfoxide (B87167) derivative of Tβ10 has been characterized. researchgate.net Phosphorylation at several serine and threonine residues (S12, T21, T23, T28, T31, T34) has also been reported. Furthermore, oxidation of methionine residues, such as at position 7, has been observed.

| Modification Type | Description | Site(s) | Reference |

| Truncation | C-terminal truncation (e.g., des-IS) | C-terminus | mdpi.com |

| Sulfoxidation | Formation of sulfoxide derivative | - | researchgate.net |

| Phosphorylation | Addition of a phosphate (B84403) group | S12, T21, T23, T28, T31, T34 | |

| Oxidation | Oxidation of methionine | Methionine-7 |

Transcriptional and Translational Regulation of Thymosin Beta 10 Expression

Genetic Locus and Gene Structure of TMSB10

The gene encoding Thymosin beta(10), TMSB10, is located on the forward strand of chromosome 2 in humans. wikipedia.orgensembl.org Specifically, its genomic coordinates are on band 2p11.2, starting at base pair 84,905,656 and ending at 84,906,671 (GRCh38/hg38). wikipedia.orgensembl.org The TMSB10 gene is a protein-coding gene with one known transcript variant. ensembl.orggenecards.org

The protein itself, Thymosin beta-10, is a small polypeptide of 44 amino acids. uniprot.org Aliases for the TMSB10 gene include TB10, THYB10, MIG12 (Migration-Inducing Gene 12), and PTMB10. genecards.org

| Gene Details | Information |

| Gene Symbol | TMSB10 genecards.org |

| Protein Name | Thymosin beta-10 wikipedia.orguniprot.org |

| Organism | Homo sapiens (Human) uniprot.org |

| Chromosome | 2 wikipedia.org |

| Genomic Location | 2p11.2 wikipedia.org |

| Coordinates | 84,905,656-84,906,671 ensembl.org |

| Aliases | TB10, THYB10, MIG12, PTMB10 genecards.org |

Regulation by Extracellular Signals and Growth Factors

The expression of TMSB10 is tightly regulated by various external stimuli, including hormones and growth factors, which activate specific intracellular signaling pathways.

Thyroid-stimulating hormone (TSH) is a key regulator of TMSB10 expression in the thyroid gland. Studies have shown that the expression of Thymosin beta(10) mRNA is significantly increased in human goiters compared to normal thyroid tissue. nih.gov In experimental models, the level of TMSB10 mRNA is upregulated in the thyroid glands of rats treated with propylthiouracil, which induces follicular cell proliferation. Conversely, the administration of iodide to these goitrous rats leads to a reduction in thyroid hyperplasia and a corresponding decrease in TMSB10 mRNA levels. nih.gov These findings indicate that signals promoting the growth of thyroid cells, such as TSH, enhance the expression of TMSB10. nih.gov

The regulation of TMSB10 expression by mitogenic signals is mediated through specific intracellular signaling cascades. In cultured rat thyroid cells, the activation of the protein kinase A (PKA) and protein kinase C (PKC) pathways leads to a time- and dose-dependent induction of Thymosin beta(10) mRNA. nih.gov These pathways are known to be mitogenic for thyroid cells, further linking TMSB10 expression to cellular proliferation in this tissue. nih.gov Additionally, in other cell types, signaling pathways involving Ras and its downstream effectors like ERK have been implicated. For instance, Thymosin beta(10) can interfere with the Ras-ERK signaling pathway, which is crucial for processes like angiogenesis. aacrjournals.org

Research has indicated a link between Thymosin beta(10) and cellular responses to low oxygen conditions, or hypoxia. The expression of genes related to angiogenesis, cell migration, and proliferation, including hypoxia-inducible factor-1α (HIF-1α), can be inhibited by Thymosin beta(10) in ovarian cancer cells. aacrjournals.org This suggests a role for Thymosin beta(10) in modulating the cellular response to hypoxia, a common feature of the tumor microenvironment.

Signaling Pathway Mediated Expression Control (e.g., PKA, PKC pathways)

Differential Expression Patterns in Tissues and Cellular States

The expression of TMSB10 varies significantly depending on the tissue type and the developmental stage of the organism.

During embryonic development, TMSB10 shows distinct expression patterns. In mouse tooth germ development, Tmsb10 (the mouse ortholog) is detected mainly in dental mesenchymal cells and to a lesser extent in dental epithelial cells from embryonic day 10.5 to 15.5. ehu.eus Its expression is crucial for the proper growth and development of the tooth germ, as inhibition of Tmsb10 leads to developmental arrest and reduced cell proliferation. ehu.eus

In the context of kidney development (nephrogenesis), the expression of Tbeta10 in humans is observed during the initial phases of physiological development, primarily in the proximal and distal tubules. nih.gov Furthermore, in mice, Tmsb10 is expressed in the embryonic brain among other tissues. uniprot.org This stage-specific and tissue-specific expression highlights the diverse roles of Thymosin beta(10) in the developmental processes of various organs. ehu.eus

Expression in Cellular Proliferation and Differentiation States

The expression of Thymosin beta 10 (Tβ10), a key regulator of actin dynamics, is intricately linked to the proliferative and differentiation status of cells. nih.gov Alterations in Tβ10 levels are frequently observed in various physiological and pathological processes, highlighting its role in cell cycle progression and the determination of cell fate.

Elevated expression of Tβ10 is commonly associated with actively proliferating cells and is a hallmark of many types of human cancers. epa.govbiomolther.org Studies have demonstrated that Tβ10 mRNA and protein levels are significantly upregulated in numerous cancer cell lines and tumor tissues compared to their normal, non-proliferating counterparts. biomolther.org For instance, in breast cancer, Tβ10 expression is markedly increased in cancer cells and tissues when compared with normal breast epithelial cells and adjacent normal tissues. biomolther.orguniprot.org This overexpression is often correlated with increased tumor cell proliferation. biomolther.orgplos.org Functional assays have confirmed that ectopic overexpression of Tβ10 enhances the growth rate and colony-forming abilities of breast cancer cells, while its downregulation impedes these proliferative characteristics. biomolther.orgplos.org

This correlation between high Tβ10 expression and proliferation is not limited to breast cancer. Similar findings have been reported in hepatocellular carcinoma (HCC), where Tβ10 mRNA levels were found to be over 3 times higher in HCC tissues compared to adjacent normal liver tissues. epa.gov In clear cell renal cell carcinoma (ccRCC), Tβ10 is also significantly upregulated, and its knockdown has been shown to impair the proliferation of cancer cells in vitro. wikipedia.org Furthermore, in the thyroid gland, Tβ10 expression is stimulated by growth-promoting signals. proteinatlas.org Its mRNA levels are upregulated in experimentally induced thyroid goiters in rats, paralleling follicular cell proliferation. proteinatlas.org

Conversely, the state of cellular differentiation often correlates with altered Tβ10 expression. In many cancers, a high level of Tβ10 is associated with a poorly differentiated state, which typically signifies a more aggressive tumor. epa.gov For example, in non-small cell lung cancer, high Tβ10 expression is linked to a poor degree of differentiation. epa.gov Similarly, in thyroid carcinomas, a marked increase in Tβ10 mRNA expression is observed in anaplastic (undifferentiated) carcinomas compared to differentiated carcinomas. google.com This suggests that as cells lose their specialized characteristics and become more primitive, Tβ10 expression tends to increase.

However, the relationship between Tβ10 and differentiation can be context-dependent. In the context of embryonic development, a balance between proliferation and differentiation is crucial. It has been hypothesized that lower levels of Tβ10 in implanting blastocysts may favor a shift towards cell lineage differentiation, while higher levels in non-implanting embryos could indicate uncontrolled proliferation. plos.org In some instances, Tβ10 expression is associated with the promotion of a differentiated phenotype. During the organogenesis of human salivary glands, Tβ10 shows strong expression, suggesting a role in the developmental processes of differentiation.

The table below summarizes key research findings on the expression of Thymosin beta 10 in different cellular states of proliferation and differentiation.

| Cell/Tissue Type | Cellular State | Tβ10 Expression Level | Research Finding |

| Breast Cancer Cells | Proliferating | Upregulated | mRNA and protein levels are higher compared to normal breast epithelial cells. Overexpression increases cell growth and colony formation. biomolther.orguniprot.org |

| Hepatocellular Carcinoma (HCC) | Proliferating/Poorly Differentiated | Upregulated | mRNA and protein levels are increased compared to adjacent normal liver tissue. Associated with advanced tumor stage. epa.gov |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Proliferating | Upregulated | Expression is significantly higher in RCC tissues and cell lines. Knockdown impairs cell proliferation. wikipedia.org |

| Thyroid Cells | Proliferating (Goiter) | Upregulated | TSH and other mitogenic signals that stimulate growth also increase Tβ10 mRNA expression. proteinatlas.org |

| Thyroid Carcinoma | Poorly Differentiated (Anaplastic) | Upregulated | Expression is markedly increased compared to differentiated thyroid carcinomas. google.com |

| Non-Small Cell Lung Cancer | Poorly Differentiated | Upregulated | High expression is associated with a poor degree of differentiation and metastasis. epa.gov |

| Human Embryo (Blastocyst) | Differentiating | Decreased | Lower levels of Tβ10 were observed in implanting (differentiating) blastocysts compared to non-implanting ones. plos.org |

| Developing Human Salivary Glands | Differentiating (Organogenesis) | Upregulated | Strong expression is detected during the initial phases of organ development, suggesting a role in differentiation. |

Cellular and Subcellular Functions of Thymosin Beta 10

Roles in Cytoskeleton Organization and Dynamics

The cytoskeleton, a dynamic network of protein filaments, provides structural support to cells, facilitates movement, and plays a crucial role in cell division. Tβ10 is a primary regulator of this intricate system. wikipedia.orguniprot.orgabcam.com

Tβ10 is a major G-actin-sequestering protein. nih.govresearchgate.net This means it binds to individual actin monomers (G-actin), preventing them from polymerizing into filamentous actin (F-actin). wikipedia.orguniprot.orgabcam.com By controlling the pool of available actin monomers, Tβ10 effectively inhibits the formation and elongation of actin filaments. wikipedia.orguniprot.orgwikipedia.org Overexpression of Tβ10 in cells leads to a significant disruption and loss of actin stress fibers, the contractile bundles of F-actin that are crucial for cell adhesion and morphology. nih.govnih.gov Conversely, reducing Tβ10 expression promotes the assembly of F-actin. nih.gov This regulatory function highlights Tβ10's central role in maintaining the dynamic equilibrium of the actin cytoskeleton.

Table 1: Impact of Thymosin beta(10) on Actin Dynamics

| Cellular Process | Effect of Increased Tβ10 | Effect of Decreased Tβ10 | Key References |

| G-Actin Availability | Sequesters G-actin monomers | Increased availability of G-actin for polymerization | nih.govresearchgate.net |

| F-Actin Formation | Inhibits polymerization | Promotes assembly | wikipedia.orguniprot.orgabcam.comnih.gov |

| Actin Stress Fibers | Disruption and loss | Enhanced formation | nih.govnih.gov |

By modulating the organization of the actin cytoskeleton, Tβ10 directly influences cell shape and structure. nih.gov Despite causing an extensive loss of actin filaments, the majority of cells overexpressing Tβ10 maintain a relatively normal shape. nih.gov However, these changes in the underlying cytoskeletal architecture can have profound effects on cellular behavior, including adhesion and motility. The reduction in actin stress fibers is often accompanied by a decrease in the number of focal adhesions, the protein complexes that anchor the cell to the extracellular matrix. nih.gov

Impact on F-Actin Organization and Filament Formation

Regulation of Cell Motility and Migration Processes

Cell migration is a fundamental process in development, wound healing, and immune responses, but it is also a hallmark of cancer metastasis. Tβ10 has been shown to be a significant player in the complex signaling pathways that govern cell movement. abcam.comresearchgate.net

The role of Tβ10 in cell migration can be context-dependent, with studies reporting both inhibitory and promotional effects. In some contexts, such as with human endothelial cells, Tβ10 has been shown to inhibit cell migration. unica.itnih.gov Overexpression of Tβ10 can significantly inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and invasion. nih.gov However, in other cell types, particularly certain cancer cells, elevated levels of Tβ10 have been associated with enhanced cell movement and metastasis. abcam.comnih.gov For instance, knockdown of Tβ10 in bladder cancer cells has been shown to suppress their migration and invasion. nih.gov These seemingly contradictory findings suggest that the effect of Tβ10 on cell migration is influenced by the specific cellular environment and the interplay with other signaling molecules.

Epithelial-mesenchymal transition (EMT) is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. This transition is critical during embryonic development and has been implicated in cancer progression and fibrosis. nih.gov While the closely related thymosin beta 4 (Tβ4) has been shown to trigger EMT in colorectal carcinoma, the direct role of Tβ10 in this process is an area of ongoing investigation. biomolther.orgnih.gov Given Tβ10's profound effects on the actin cytoskeleton and cell motility, it is plausible that it plays a modulatory role in the complex series of events that constitute EMT. nih.gov

Mechanisms in Cellular Migration (e.g., endothelial cell migration, cellular invasion)

Modulation of Cell Proliferation and Apoptosis

Tβ10 also plays a crucial, albeit complex, role in regulating cell proliferation and apoptosis (programmed cell death).

Research has yielded seemingly contradictory results regarding Tβ10's influence on cell survival. Some studies indicate that overexpression of Tβ10 increases the susceptibility of fibroblasts to apoptosis. nih.gov In this context, Tβ10 may act as a pro-apoptotic factor, potentially by disrupting the actin cytoskeleton which is essential for cell survival signals. nih.gov Conversely, other studies, particularly in the context of certain cancers like non-small cell lung cancer, have shown that Tβ10 can inhibit apoptosis and promote cell proliferation. nih.gov In these instances, Tβ10 was found to decrease the expression of pro-apoptotic proteins like P53 and Caspase-3, while increasing the expression of cyclins that drive the cell cycle. nih.gov These differing outcomes underscore the context-dependent nature of Tβ10's function, which can be influenced by the specific cell type and the presence of other cellular signals. unica.it

Influence on Cell Proliferation (e.g., endothelial cell proliferation)

Thymosin beta-10 (Tβ10) has been identified as a significant regulator of cell proliferation, with its effects being particularly notable in endothelial cells. Research has demonstrated that Tβ10 can act as a potent inhibitor of angiogenesis, the process of forming new blood vessels, by directly affecting endothelial cell functions.

Overexpression of Tβ10 has been shown to significantly inhibit endothelial cell proliferation induced by vascular endothelial growth factor (VEGF). aacrjournals.orgnih.gov This inhibitory effect is a key component of its anti-angiogenic properties. Studies on Human Umbilical Vein Endothelial Cells (HUVECs) have shown that introducing Tβ10 markedly reduces DNA synthesis, a hallmark of cell proliferation. aacrjournals.org

The mechanism behind this inhibition lies in the interaction of Tβ10 with the Ras signaling pathway. aacrjournals.orgnih.gov Tβ10 directly binds to Ras, a key protein in cell signaling pathways that control growth. This interaction disrupts the downstream mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. aacrjournals.org The inhibition of this pathway leads to a decrease in the production of VEGF, a critical mediator of endothelial cell proliferation and survival. aacrjournals.orgnih.gov

Interestingly, the role of Tβ10 in cell proliferation can be cell-type specific. While it inhibits the proliferation of endothelial cells and some cancer cells like ovarian cancer, aacrjournals.org other studies have reported a pro-proliferative role in different contexts. For instance, in the A549 non-small cell lung cancer cell line, the addition of recombinant human Tβ10 was found to promote proliferation. nih.govresearchgate.net This was associated with a decrease in the expression of p53 and an increase in Cyclin A and Cyclin E, proteins that drive the cell cycle. nih.gov Conversely, silencing Tβ10 in breast cancer cells and colorectal cancer cells has been shown to inhibit proliferation. nih.govnih.gov

Table 1: Research Findings on the Influence of Thymosin beta-10 on Cell Proliferation

| Cell Type | Effect of Tβ10 | Mechanism of Action | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced proliferation | Direct interaction with Ras, inhibition of MAPK/ERK pathway, decreased VEGF production. | aacrjournals.org |

| Ovarian Cancer Cells (2774) | Inhibition of tumor cell growth | Disruption of actin structure and interference with Ras function. | aacrjournals.org |

| Lung Adenocarcinoma Cells (A549) | Promotion of proliferation | Decreased expression of p53, increased expression of Cyclin A and Cyclin E. | nih.gov |

| Breast Cancer Cells | Promotes proliferation | Upregulation of Tβ10 promotes proliferation via the AKT/FOXO signaling pathway. | nih.gov |

| Colorectal Cancer Cells | Promotes proliferation | Knockdown of Tβ10 inhibited cell proliferation. | nih.gov |

Role in Apoptotic Pathways and Cell Survival

Thymosin beta-10 plays a complex and often cell-type-dependent role in the regulation of apoptosis, or programmed cell death. In several cancer types, Tβ10 has been demonstrated to have pro-apoptotic properties.

In human ovarian cancer cells, the overexpression of the Tβ10 gene leads to a disruption of F-actin stress fibers, which in turn induces apoptosis. aacrjournals.orgplos.org This suggests that Tβ10's function as an actin-sequestering protein is closely linked to its ability to trigger cell death in these cells. tandfonline.com Further investigation into the mechanism revealed that Tβ10-induced apoptosis in ovarian cancer cells involves an increase in reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential. plos.org

Conversely, in other cancer cell lines, Tβ10 appears to have an anti-apoptotic function. In A549 lung cancer cells, the addition of Tβ10 was found to inhibit apoptosis. nih.govresearchgate.net This effect was accompanied by a decrease in the expression of the tumor suppressor protein p53 and Caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Interfering with Tβ10 in these cells prompted apoptosis, highlighting its role in cell survival in this specific context. nih.gov

The pro-apoptotic activity of Tβ10 has also been observed in colorectal cancer. Knockdown of Tβ10 in colorectal cancer cells led to an increase in apoptosis. nih.gov This was associated with an increased phosphorylation of p38, which activates a pathway that promotes apoptosis and blocks the cell cycle. nih.gov

The interaction with other proteins can also modulate the apoptotic effects of Tβ10. For example, the actin-binding protein E-tropomodulin has been found to rescue tumor cells from Tβ10-mediated apoptosis by restoring the actin architecture. tandfonline.com

Table 2: Research Findings on the Role of Thymosin beta-10 in Apoptosis

| Cell Type | Effect of Tβ10 | Mechanism of Action | Reference |

| Ovarian Cancer Cells | Induces apoptosis | Disruption of F-actin stress fibers, increased ROS production, decreased mitochondrial membrane potential. | aacrjournals.orgplos.org |

| Lung Adenocarcinoma Cells (A549) | Inhibits apoptosis | Decreased expression of p53 and Caspase-3. | nih.gov |

| Colorectal Cancer Cells | Promotes apoptosis (when knocked down) | Increased phosphorylation of p38, activation of p38 pathway. | nih.gov |

| Plasmid-transfected Fibroblasts | Increases rate of apoptosis | Proapoptotic properties may be mediated by G-actin sequestering. | tandfonline.com |

Biological Significance in Model Systems

Developmental Biology Contexts

The expression of Tβ10 is tightly regulated during development, highlighting its importance in the formation of tissues and organs.

Embryogenesis: Roles in Cell Migration, Angiogenesis, and Neurogenesis

During embryogenesis, the precise control of actin polymerization is critical for processes such as cell migration, the formation of new blood vessels (angiogenesis), and the development of the nervous system (neurogenesis). nih.govcapes.gov.br Studies in mouse embryos have shown a significant increase in Tβ10 mRNA levels during early post-implantation development, indicating its vital role in these early stages. nih.govcapes.gov.br The spatial distribution of Tβ10 mRNA in mouse embryos between 9.5 and 12.5 days post-coitum reveals a notable presence in mesenchymal structures and the mantle layer of the spinal cord. nih.govcapes.gov.br Interestingly, the distribution of Tβ10 mRNA differs from that of Tβ4, another member of the β-thymosin family, suggesting distinct functions for these peptides during embryonic development. nih.govcapes.gov.br

In the developing zebrafish brain, β-thymosin expression is closely linked to neuronal growth and differentiation. biologists.com It is transiently expressed in a subset of neurons extending long axons, as well as in glial cells and muscle. biologists.com The requirement of β-thymosin for the proper formation of axonal tracts underscores its importance in neurogenesis. biologists.com

Organogenesis (e.g., Nephrogenesis, Central Nervous System Development)

The role of Tβ10 extends to the development of specific organs. In the developing human kidney, Tβ10 is expressed during the initial phases of nephrogenesis. tandfonline.comresearchgate.net It is detected in the nephrogenic zone in both cap mesenchymal cells and renal vesicles, suggesting it is a marker for the initial phase of the mesenchymal-to-epithelial transition (MET), a critical step in nephron formation. tandfonline.com Immunostaining has also been observed in the "comma-shaped bodies" and "S-shaped bodies" during active glomerulogenesis. researchgate.net Specifically, Tβ10 immunoreactivity is predominantly found in the proximal and distal tubules. tandfonline.comnih.gov

In the context of the central nervous system, Tβ10 is present at high concentrations in the immature rat nervous system, with levels peaking between embryonic day 15 and postpartum day 3 before declining significantly by postpartum day 14. nih.gov A similar pattern of high expression in the fetal human brain, followed by a decrease to undetectable levels within the first 18 months after birth, has also been observed. nih.gov This developmental regulation suggests a crucial role for Tβ10 in the maturation of the mammalian nervous system. nih.gov Furthermore, studies in developing zebrafish have demonstrated that β-thymosin is essential for the formation of axonal tracts in the brain. biologists.com

Studies in Cellular Models of Dysregulated Processes

In addition to its role in normal development, Tβ10 is implicated in various pathological processes, as studied in cellular models.

Angiogenesis Modulation in In Vitro and Ex Vivo Models

Tβ10 has been shown to be a potent inhibitor of angiogenesis. aacrjournals.orgnih.gov Overexpression of Tβ10 significantly inhibits vascular endothelial growth factor (VEGF)-induced proliferation, migration, invasion, and tube formation of endothelial cells in vitro. aacrjournals.orgnih.gov Vessel sprouting was also inhibited in ex vivo models. aacrjournals.orgnih.gov In human coronary artery endothelial cells (HCAECs), exogenous Tβ10 inhibited cell migration and capillary-like tube formation in a dose- and time-dependent manner. nih.gov This inhibitory effect may be mediated by the downregulation of VEGF, VEGF receptor-1 (VEGFR-1), and integrin alphaV. nih.gov The anti-angiogenic effects of Tβ10 are, at least in part, due to its direct interaction with Ras, which leads to the inhibition of the downstream MAPK/ERK signaling pathway and a subsequent decrease in VEGF production. aacrjournals.orgnih.govresearchgate.net In contrast to Tβ10, the related family member thymosin β4 has been shown to have pro-angiogenic effects. nih.govoup.com However, one study in deer antlerogenic periosteal cells and human umbilical vein endothelial cells (HUVECs) identified deer Tβ10 as a pro-angiogenic factor, suggesting species-specific or context-dependent functions. nih.gov

Immune Cell Function and Microenvironment Modulation (e.g., lymphocyte properties, immune cell infiltration)

The expression of Tβ10 has been linked to the immune microenvironment. In glioma, Tβ10 expression shows negative correlations with plasmacytoid dendritic cells and γδ T cells, while displaying positive correlations with neutrophils and macrophages. nih.gov Pan-cancer analysis has revealed that Tβ10 is significantly correlated with immune cell infiltration and the expression of immune regulatory factors. nih.gov In some cancers, aberrant Tβ10 expression is associated with the infiltration of immune cells in the tumor microenvironment. nih.gov For instance, in clear cell renal cell carcinoma, high Tβ10 expression is associated with high macrophage infiltration. springermedizin.de Furthermore, Tβ10 has been shown to facilitate the transformation of tumor-associated macrophages into the pro-tumorigenic M2 phenotype. researchgate.net In scleroderma-related interstitial lung disease, a correlation between Tβ10 levels and the percentage of lymphocytes in bronchoalveolar lavage fluid suggests that Tβ10 could be released by infiltrated and activated lymphocytes. nih.gov Combination therapy with zoledronic acid and thymosin α1, another thymosin peptide, has been shown to increase cytotoxic T-cell infiltration and inflammation within the tumor microenvironment in prostate cancer models. bmj.com

Cellular Dysregulation in Proliferative Cell Line Models (e.g., altered actin dynamics, cell invasion in cancer cell lines)

Tβ10's primary function is the sequestration of monomeric actin (G-actin), thereby inhibiting its polymerization into filamentous actin (F-actin). aacrjournals.orgwikipedia.orgresearchgate.netuniprot.org This regulation of actin dynamics is crucial for cell structure and motility. In cancer cell lines, altered Tβ10 expression is frequently observed and is associated with changes in metastatic potential. nih.govmednexus.orgmednexus.org Upregulation of Tβ10 has been reported in highly metastatic human lung cancer, malignant melanoma, and breast cancer cell lines. mednexus.orgmednexus.org This increased expression is often accompanied by a loss of F-actin, a disorganized actin cytoskeleton, and the presence of F-actin aggregates, suggesting a role for Tβ10 in promoting a more motile and invasive phenotype. mednexus.orgmednexus.org

Regeneration Studies in Animal Models (e.g., antler regeneration)

The remarkable ability of deer antlers to completely regenerate makes them a significant model for studying mammalian organ regeneration, particularly in the fields of chondrogenesis (cartilage formation) and angiogenesis (blood vessel formation). nih.govnih.gov Recent research has highlighted the crucial role of Thymosin beta 10 (TMSB10) in this process.

Studies have shown that TMSB10 is highly expressed in the growth centers of developing antlers. nih.govnih.gov Immunohistochemical analysis has revealed its widespread presence in the antler growth center, with the most significant concentrations found in the reserve mesenchyme, precartilage, and transitional zones. nih.gov This localization suggests a direct involvement in the key stages of antler development.

To investigate the specific functions of deer TMSB10, researchers have conducted both in vitro (in the lab) and in vivo (in living organisms) studies. These studies have demonstrated that deer TMSB10 acts as a novel pro-angiogenic factor, meaning it stimulates the formation of new blood vessels.

In laboratory experiments, the effects of both externally supplied (exogenous) and internally produced (endogenous) deer TMSB10 were evaluated on different cell types. The results showed that deer TMSB10 significantly increased the proliferation of human umbilical vein endothelial cells (HUVECs), which are crucial for blood vessel formation. nih.gov Conversely, it decreased the proliferation of antlerogenic periosteal cells (APCs), which are the stem cells responsible for antler growth. nih.gov

Furthermore, deer TMSB10 was found to enhance chondrogenesis in micromass cultures, a laboratory technique used to study cartilage formation. nih.gov It also promoted nerve growth in a dorsal root ganglion model. nih.gov The pro-angiogenic properties of deer TMSB10 were further confirmed using models such as the chicken chorioallantoic membrane assay, tube formation assay, and aortic arch assay. nih.gov

At a molecular level, the overexpression of deer TMSB10 in HUVECs led to an increased expression of several key growth factors and their receptors that are essential for angiogenesis. These include vascular endothelial growth factor (VEGF) and its variants (VEGF-B, VEGF-C, and VEGF-D), as well as their receptors VEGFR2 and VEGFR3. nih.gov

Interestingly, studies comparing deer and human TMSB10 have revealed functional differences. Deer TMSB10 was identified as a stimulating factor for angiogenesis, cartilage formation, and nerve growth, a characteristic not observed to the same extent in its human counterpart. nih.gov This suggests that the unique regenerative capacity of deer antlers may be partly attributable to the specific functions of deer TMSB10. nih.gov

The collective findings from these animal model studies underscore the pivotal role of Thymosin beta 10 in the complex processes of tissue regeneration, particularly in the context of the rapid and complete regeneration observed in deer antlers.

Table of Research Findings on Deer Thymosin Beta 10 (TMSB10) in Regeneration Models

| Parameter Studied | Cell/Model System | Effect of Deer TMSB10 | Reference |

| Cell Proliferation | Antlerogenic Periosteal Cells (APCs) | Decreased | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased | nih.gov | |

| Chondrogenesis | Micromass Cultures | Enhanced | nih.gov |

| Nerve Growth | Dorsal Root Ganglion Model | Enhanced | nih.gov |

| Angiogenesis | Chicken Chorioallantoic Membrane, Tube Formation, Aortic Arch Assays | Pro-angiogenic | nih.gov |

| Gene Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulation of VEGF, VEGF-B, VEGF-C, VEGF-D, VEGFR2, VEGFR3 | nih.gov |

Intracellular Signaling Pathways Associated with Thymosin Beta 10 Function

STAT3 Signaling Pathway Interactions

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling node that Tβ10 has been found to interact with, particularly in the context of cancer. The nature of this interaction appears to be activating, contributing to tumor progression and immune evasion in certain cancer types.

Table 2: Correlation of Thymosin beta(10)arginine with STAT3 Signaling in Cancer

| Cancer Type | Finding | Implication | Reference |

| Glioma | Tβ10 promotes PD-L1 expression via activating the STAT3 pathway. | Promotes immune evasion and tumor progression. | nih.govnih.gov |

| Clear Cell Renal Cell Carcinoma | Tβ10 expression is associated with the AGE-RAGE signaling pathway, which involves STAT3. | Potential role in tumorigenesis. | spandidos-publications.com |

AKT/FOXO Signaling Pathway Modulation

In contrast to its inhibitory role in the Ras-MAPK/ERK pathway, Tβ10 has been shown to activate the AKT/FOXO signaling pathway, particularly in breast cancer, where it promotes tumorigenesis and metastasis. nih.govnih.govsemanticscholar.org The AKT pathway is a key regulator of cell survival, proliferation, and metabolism, while the Forkhead Box O (FOXO) family of transcription factors, when unphosphorylated by AKT, can induce the expression of genes that promote cell cycle arrest and apoptosis.

Research has demonstrated that Tβ10 is significantly upregulated in breast cancer cells and tissues. nih.govnih.gov High expression of Tβ10 correlates with advanced clinicopathological features and poor prognosis. nih.govnih.gov Mechanistically, the overexpression of Tβ10 was found to promote the proliferation, migration, and invasion of breast cancer cells by activating the AKT/FOXO signaling pathway. nih.govnih.govresearchgate.net This activation leads to the phosphorylation and subsequent inactivation of FOXO transcription factors, preventing them from carrying out their tumor-suppressive functions. nih.govresearchgate.net The pro-tumor effects of Tβ10 in this context can be counteracted by the use of an AKT kinase inhibitor, perifosine, confirming the essential role of this pathway. nih.govresearchgate.net

Table 3: Effect of this compound on AKT/FOXO Pathway Components in Breast Cancer

| Experimental Condition | Effect on Phosphorylated AKT (p-AKT) | Effect on FOXO Reporter Activity | Cellular Outcome | Reference |

| Tβ10 Overexpression | Increased | Decreased | Promoted proliferation, migration, and invasion | nih.govresearchgate.net |

| Tβ10 Silencing | Decreased | Increased | Inhibited proliferation, migration, and invasion | nih.govresearchgate.net |

| Tβ10 Overexpression + Perifosine (AKT inhibitor) | - | - | Tumor-promoting effects are antagonized | nih.govresearchgate.net |

Other Identified or Putative Signaling Interactions

Beyond the well-defined interactions with the Ras-MAPK, STAT3, and AKT/FOXO pathways, Tβ10's primary function links it intrinsically to signaling networks that control the actin cytoskeleton.

Actin Cytoskeleton Signaling : Tβ10's main role is to bind and sequester globular actin (G-actin) monomers, thereby inhibiting their polymerization into filamentous actin (F-actin). abcam.comwikipedia.orguniprot.org This function places Tβ10 at the heart of cellular signaling pathways that regulate cell shape, motility, and division. abcam.com Its interaction with actin connects it to actin-related protein (ARP) complexes, such as Arp2/3, which is involved in the branching of actin filaments, and proteins like cofilin, which regulates actin filament turnover. abcam.com

Vascular Endothelial Growth Factor (VEGF) Signaling : As detailed in section 6.1, Tβ10 significantly impacts VEGF signaling. aacrjournals.org By inhibiting the Ras-MAPK pathway, Tβ10 reduces the production of VEGF in tumor cells, thereby suppressing the paracrine signaling that stimulates angiogenesis. aacrjournals.org It also inhibits the autocrine effects of VEGF in endothelial cells. aacrjournals.org In clear cell renal cell carcinoma, Gene Ontology analysis has linked Tβ10 to the 'vascular endothelial growth factor signaling pathway'. spandidos-publications.com

PI3K/Akt Signaling : While closely related to the AKT/FOXO pathway, the broader PI3K/Akt pathway has also been independently associated with Tβ10. In clear cell renal cell carcinoma, knockdown of Tβ10 was shown to reduce the phosphorylation of PI3K. spandidos-publications.com Similarly, in lung adenocarcinoma, Tβ10 has been reported to promote the proliferation of tumor-associated macrophages via the PI3K/Akt pathway. nih.gov

Table 4: Summary of Other Signaling Interactions of this compound

| Interacting Pathway/Molecule | Nature of Interaction | Cellular Consequence | Reference |

| Actin Cytoskeleton | Sequesters G-actin monomers | Inhibition of actin polymerization, regulation of cell motility and shape | abcam.comwikipedia.org |

| VEGF Signaling | Inhibition of VEGF production and action | Anti-angiogenic effects | aacrjournals.orgspandidos-publications.com |

| PI3K/Akt Pathway | Activation | Promotes proliferation and tumorigenesis in specific cancers | nih.govspandidos-publications.com |

Advanced Research Methodologies for Thymosin Beta 10 Studies

Proteomic and Peptidomic Approaches

The direct analysis of Tβ10 protein and its variants (proteoforms) has been made possible through advanced proteomic and peptidomic techniques. These methods allow for precise identification and measurement of the peptide in complex biological samples.

High-performance liquid chromatography (HPLC) coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (MS), often with tandem mass spectrometry (MS/MS) capabilities, stands as a cornerstone for Tβ10 research. unica.itnih.gov This powerful analytical strategy allows for the separation, detection, and characterization of intact Tβ10 and its modified forms from complex biological mixtures like tissue extracts and bodily fluids. unica.itmdpi.comjpnim.com

In studies of colorectal cancer (CRC), HPLC-ESI-ion trap (IT)-MS has been instrumental in quantifying Tβ10 levels in tumor tissues. unica.itnih.gov Researchers have used this method to compare Tβ10 concentrations in different tumor zones (superficial vs. deep) and across different stages of the disease, revealing an upregulation in the deeper, more invasive parts of the tumor. unica.itnih.gov The identification of Tβ10 is confirmed through high-resolution top-down MS/MS fragmentation, which provides sequence information and characterizes post-translational modifications, such as N-terminal acetylation. unica.itmdpi.com

For instance, in the analysis of saliva from preterm newborns, HPLC-ESI-MS profiles revealed significantly high levels of Tβ10. mdpi.com High-resolution MS/MS of the multiply charged ions of Tβ10 allowed for its unambiguous sequence characterization, including the confirmation of N-terminal acetylation. mdpi.com Similarly, imaging mass spectrometry has identified N-terminally acetylated Tβ10 in brain tissue. nih.gov

Key Instrumentation and Parameters:

HPLC Systems: Reversed-phase columns (e.g., Vydac C8, Zorbax C8) are commonly used for separation. unica.it

Mass Spectrometers: Instruments like LTQ Orbitrap XL provide high resolution and mass accuracy, crucial for distinguishing Tβ10 from other molecules and identifying its proteoforms. unica.itmdpi.com

Ionization: ESI in positive ion mode is typically employed. unica.it

Data Analysis: Mass spectra are collected and analyzed to determine the mass-to-charge ratio (m/z) and relative abundance of the peptide. unica.it

Table 1: Representative Findings from HPLC-MS Studies on Thymosin beta-10

| Biological Sample | Key Finding | Analytical Technique | Reference |

|---|---|---|---|

| Colorectal Cancer Tissue | Upregulation of Tβ10 in the deep, invasive margins of the tumor. | HPLC-ESI-IT-MS/MS | unica.itnih.gov |

| Preterm Newborn Saliva | High concentration of N-terminally acetylated Tβ10. | HPLC-High Resolution-ESI-MS/MS | mdpi.comjpnim.com |

| Mouse Brain Tissue | Identification of N-terminally acetylated Tβ10 localized mainly to the cerebral cortex. | Imaging Mass Spectrometry with LC-MS/MS | nih.gov |

Understanding the biophysical properties of Tβ10 and its interactions with other proteins is crucial for deciphering its biological function. Equilibrium sedimentation, a form of analytical ultracentrifugation, is a powerful technique for determining the solution molecular weight of proteins and studying their association states.

Early studies utilized equilibrium sedimentation to demonstrate that β-thymosins, including Tβ4 (a close homolog of Tβ10), exist as monomers in solution. nih.gov This was a critical finding, as it provided a baseline for studying their interaction with G-actin. These studies confirmed that both Tβ4 and Tβ10 bind to actin monomers in a 1:1 ratio, thereby sequestering them and inhibiting polymerization into filaments. nih.gov The dissociation constants (Kd) for this interaction were determined to be in the micromolar range, indicating a strong binding affinity. nih.gov

These biophysical characterization methods provide fundamental data that underpins our understanding of Tβ10 as a key regulator of actin dynamics within the cell.

High-Resolution Mass Spectrometry for Identification and Quantification (e.g., HPLC-ESI-IT-MS/MS)

Molecular and Cellular Biology Techniques

Complementing proteomic analyses, molecular and cellular biology techniques are essential for investigating the regulation of the Tβ10 gene (TMSB10) and the functional consequences of its expression in cells.

To understand the regulation of Tβ10, researchers quantify the levels of its messenger RNA (mRNA). Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely used method for this purpose. nih.govnih.govnih.gov This technique involves converting RNA extracted from cells or tissues into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. nih.gov The level of amplification, detected by fluorescent dyes, is proportional to the initial amount of mRNA.

RT-qPCR has been used to:

Validate the knockdown efficiency of TMSB10 in glioma and breast cancer cell lines after treatment with small interfering RNA (siRNA). nih.govnih.gov

Compare TMSB10 mRNA levels between breast cancer cell lines and normal mammary epithelial cells, showing upregulation in cancer cells. nih.gov

Assess changes in TMSB10 expression in response to experimental conditions, such as exposure to radiofrequency fields, although some studies have found no significant changes. nih.gov

Northern blotting is another technique used to detect and quantify specific RNA molecules. While less common now due to the prevalence of RT-qPCR, it has been used in foundational studies of gene expression. researchgate.netuni-halle.de It involves separating RNA by size via gel electrophoresis and transferring it to a membrane, which is then probed with a labeled sequence complementary to the target RNA.

Analyzing the amount and location of the Tβ10 protein within cells and tissues provides crucial functional insights.

Western Blotting is used to detect and quantify Tβ10 protein in cell or tissue lysates. nih.govnih.govnovusbio.com The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with an antibody specific to Tβ10. rndsystems.com This technique has been used to:

Confirm the overexpression or knockdown of Tβ10 in genetically modified cell lines. nih.govnih.govnovusbio.com

Demonstrate higher levels of Tβ10 protein in breast cancer cell lines compared to non-cancerous cells. nih.gov

Show increased Tβ10 protein expression in colorectal cancer cells where its gene has been knocked down, which in turn activated the p38 pathway. nih.gov

Immunohistochemistry (IHC) allows for the visualization of Tβ10 protein within the context of tissue architecture. nih.govnih.govproteinatlas.org A labeled antibody against Tβ10 is applied to thin slices of tissue, revealing the specific cells that are expressing the protein and its subcellular localization. nih.gov IHC studies have shown:

Higher Tβ10 protein expression in colorectal and breast cancer tissues compared to adjacent normal tissues. nih.govnih.gov

A correlation between high Tβ10 expression and tumor characteristics in breast cancer. nih.gov

The distribution of Tβ10 in various developing human organs, such as the fetal salivary glands and kidneys, suggesting a role in development. nih.gov

Table 2: Summary of Molecular and Cellular Techniques for Tβ10 Analysis

| Technique | Purpose | Example Application in Tβ10 Research | Reference |

|---|---|---|---|

| RT-qPCR | Quantify TMSB10 mRNA levels. | Validating gene knockdown in glioma cells; Comparing expression in cancer vs. normal cells. | nih.govnih.gov |

| Western Blot | Detect and quantify Tβ10 protein. | Confirming Tβ10 overexpression/knockdown; Analyzing protein levels in cancer cell lines. | nih.govnih.govnovusbio.com |

| Immunohistochemistry (IHC) | Visualize Tβ10 protein in tissues. | Showing elevated Tβ10 in colorectal cancer tissue; Mapping Tβ10 distribution in fetal organs. | nih.govnih.gov |

To directly investigate the function of Tβ10, researchers manipulate its expression levels in cells.

Gene Knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) is a common approach to reduce or silence the expression of the TMSB10 gene. nih.govresearchgate.nettandfonline.com These small RNA molecules are introduced into cells and guide the degradation of the TMSB10 mRNA, leading to decreased protein production. nih.gov Studies using this approach have revealed that knocking down TMSB10 can:

Inhibit cell proliferation and induce apoptosis in colorectal cancer cells. nih.gov

Reduce the growth rate of glioma cells both in vitro and in vivo. nih.gov

Decrease cancer cell migration. plos.org

Lentivirus-based systems are often used to deliver shRNA or to create stable cell lines with long-term knockdown or overexpression of Tβ10. nih.govtandfonline.comnih.gov Lentiviruses can infect a wide range of cell types and integrate the gene of interest (or the shRNA sequence) into the host cell's genome. This allows for sustained changes in Tβ10 expression, which is particularly useful for in vivo studies, such as xenograft models in mice, to assess tumor growth. nih.govtandfonline.com

Overexpression studies, where the TMSB10 gene is introduced into cells to produce higher than normal levels of the protein, have also been informative. nih.govnovusbio.com For example, overexpressing Tβ10 in breast cancer cells has been shown to significantly increase their proliferation and colony-forming abilities. nih.gov

These advanced methodologies, from high-resolution mass spectrometry to sophisticated gene manipulation techniques, have been pivotal in advancing our understanding of Thymosin beta-10. They have enabled researchers to move from initial identification to detailed functional characterization, shedding light on its role in both normal physiology and disease.

Cell-Based Functional Assays (e.g., Proliferation, Migration, Invasion, Tube Formation)

Cell-based functional assays are indispensable for characterizing the physiological and pathological roles of Tβ10. These in vitro assays allow for the direct observation and quantification of its effects on cellular behaviors. The impact of Tβ10 on these functions can vary depending on the cell type and context.

Proliferation: Assays such as [3H]thymidine incorporation or MTT assays are used to measure changes in cell proliferation rates. aacrjournals.org Overexpression of Tβ10 has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs). aacrjournals.org Conversely, in some cancer cells, such as breast cancer, increased Tβ10 expression has been linked to enhanced cell proliferation. researchgate.net

Migration and Invasion: The ability of cells to move and invade surrounding tissues is often studied using Transwell or Boyden chamber assays, sometimes coated with Matrigel to simulate an extracellular matrix for invasion studies. aacrjournals.orgnih.gov Silencing Tβ10 in cholangiocarcinoma cells led to a significant increase in both cell migration and invasion. nih.gov In contrast, overexpression of Tβ10 inhibited VEGF-induced migration and invasion of endothelial cells. aacrjournals.org Wound healing or "scratch" assays also provide a measure of cell migration. nih.gov

Tube Formation: This assay is a key in vitro model for angiogenesis, where endothelial cells form capillary-like structures on a basement membrane matrix. Tβ10 has been shown to potently inhibit VEGF-induced tube formation by HUVECs. aacrjournals.org However, in a study on deer antler regeneration, deer Tβ10 was found to be pro-angiogenic, promoting tube formation. nih.gov

Table 1: Examples of Cell-Based Functional Assay Findings for Tβ10

| Assay | Cell Type | Tβ10 Manipulation | Observed Effect | Reference |

|---|---|---|---|---|

| Proliferation | HUVECs | Overexpression | Inhibition of VEGF-induced proliferation | aacrjournals.org |

| Migration | Cholangiocarcinoma cells | Gene silencing (siRNA) | Enhanced migration | nih.gov |

| Invasion | HUVECs | Overexpression | Inhibition of VEGF-induced invasion | aacrjournals.org |

| Tube Formation | HUVECs | Overexpression | Inhibition of VEGF-induced tube formation | aacrjournals.org |

| Tube Formation | HUVECs | Endogenous deer Tβ10 | Promoted tube formation | nih.gov |

Structural Biology Techniques (e.g., NMR, Crystallography for related β-thymosins)

Understanding the three-dimensional structure of Tβ10 is fundamental to deciphering its mechanism of action, particularly its interaction with G-actin. As intrinsically disordered proteins, β-thymosins like Tβ10 lack a stable structure in solution but fold upon binding to their partners. mdpi.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific NMR-derived structure for Tβ10 is not widely available, studies on the highly homologous bovine Tβ9 and human Tβ4 provide critical insights. wikipedia.orgnih.gov NMR has been essential for studying these proteins in their native, solution state, revealing that they are largely unstructured but can adopt helical conformations. nih.govnih.gov These studies have helped to map the interaction surfaces with G-actin. embopress.org

X-ray Crystallography: This technique has been challenging for monomeric β-thymosins due to their flexibility. mdpi.com However, the crystal structures of related β-thymosins, like Tβ4, in complex with G-actin have been solved, often by creating fusion proteins to stabilize the complex. embopress.orgpnas.org These structures have been instrumental in visualizing the disorder-to-order transition upon binding and identifying the key helical domains and the central LKKT/V motif responsible for sequestering actin. nih.govembopress.orgpnas.org Homology modeling of Tβ10 has been performed using the NMR structure of calf Tβ9 as a template. nih.govresearchgate.net

Computational and Systems Biology Approaches

Computational and systems biology provide powerful tools to analyze Tβ10's sequence, predict its structure and function, and integrate its role into larger biological networks, especially in complex diseases like cancer.

Bioinformatics Tools for Gene and Protein Analysis (e.g., UniProt, BioGRID, Gene Ontology)

These resources are foundational for gathering and organizing information on Tβ10.

UniProt: The UniProt knowledgebase provides a detailed entry (P63313 for human Tβ10) that includes its amino acid sequence, function (actin monomer binding), and links to other databases. genecards.orguniprot.org

BioGRID: The Biological General Repository for Interaction Datasets curates protein-protein interactions, listing known partners of Tβ10 derived from experimental studies. uniprot.orguniprot.org

Gene Ontology (GO): The GO project provides a standardized vocabulary for describing gene and protein function. geneontology.org Tβ10 is annotated with terms such as "actin monomer binding" and "regulation of cell migration," which helps in systematically analyzing its function. genecards.org

Table 2: Key Bioinformatics Resources for Tβ10

| Resource | Type | Information Provided for Tβ10 |

|---|---|---|

| UniProt | Protein sequence and function database | Sequence, function, protein existence level, GO annotations. genecards.orguniprot.org |

| BioGRID | Protein-protein interaction database | Lists experimentally determined interactors. uniprot.orguniprot.org |

| Gene Ontology (GO) | Standardized functional annotation | Molecular Function, Biological Process, Cellular Component. genecards.orggeneontology.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the movement of atoms and molecules over time, providing insights into protein flexibility and interaction dynamics. pnas.org

MD simulations have been used to construct and analyze the three-dimensional structure of Tβ10, often starting from a homology model based on Tβ9. nih.govresearchgate.net

These simulations have shown that while Tβ10 and Tβ9 have nearly identical sequences, their secondary structures can differ, with Tβ10 exhibiting greater conformational complexity. nih.govresearchgate.net

Simulations of the related Tβ4 in complex with actin have helped to understand the conformational changes that occur upon binding and how the interaction prevents actin polymerization. pnas.org

Integrative Omics Data Analysis (e.g., pan-cancer expression datasets for research purposes)

Integrative analysis of large-scale "omics" data allows for a systems-level understanding of Tβ10's role in disease.

Pan-cancer Analysis: By analyzing gene expression data from large cohorts like The Cancer Genome Atlas (TCGA), researchers have studied the expression of the gene encoding Tβ10 (TMSB10) across numerous cancer types. nih.govnih.gov These analyses have shown that TMSB10 is significantly overexpressed in many tumor tissues compared to normal tissues and that its expression level can correlate with patient prognosis and response to immunotherapy. nih.govnih.govnih.gov For instance, high TMSB10 expression is often associated with a poorer prognosis in several cancers. nih.govnih.gov Such studies also link TMSB10 expression to the tumor microenvironment and the infiltration of immune cells. nih.govresearchgate.net

Emerging Concepts and Future Research Directions

Unraveling Species-Specific Functional Divergence

Thymosin beta(10)arginine, a variant of thymosin beta 10, presents an intriguing case of species-specific expression and potential functional divergence. This peptide is notably present in rabbit tissues, where it replaces the more common thymosin beta 10 found in other mammals. nih.gov A key structural difference is the insertion of an additional arginine residue following lysine-38 in the amino acid sequence of rabbit thymosin beta 10. nih.gov

Further highlighting this divergence, the relative amounts of thymosin beta peptides differ significantly between rabbits and other mammals. In rabbit tissues, the quantities of thymosin beta ala4 (a variant of thymosin beta 4) and this compound are nearly equal. nih.gov This is in stark contrast to other mammals where thymosin beta 10 is found at levels that are only one-third to one-tenth of those of thymosin beta 4. nih.gov These quantitative and structural distinctions strongly suggest that this compound may have evolved to fulfill specific physiological roles in the rabbit.

Comparative studies on β-thymosins across different species, including invertebrates like the Pacific oyster (Crassostrea gigas), have revealed that while the core function of actin-binding is often conserved, the peptides can acquire distinct roles, particularly in the immune response. mdpi.comresearchgate.net For instance, oyster β-thymosin has demonstrated anti-inflammatory and antimicrobial activities. mdpi.com This functional plasticity within the β-thymosin family underscores the importance of investigating the unique roles of variants like this compound.

Future research should focus on elucidating the functional consequences of the additional arginine residue and the altered expression ratios in rabbits. Investigating the binding affinity of this compound for actin and other potential interacting partners compared to thymosin beta 10 would be a critical first step. Furthermore, exploring its role in processes where β-thymosins are known to be involved, such as tissue repair, angiogenesis, and immune modulation, within a rabbit model system, will be crucial to unravel its species-specific functions.

Table 1: Comparative Expression of Thymosin Beta Peptides

| Species | Thymosin Beta 4 Variant | Thymosin Beta 10 Variant | Relative Abundance |

| Rabbit | Thymosin beta ala4 | This compound | Nearly equal amounts of both peptides nih.gov |

| Other Mammals | Thymosin beta 4 | Thymosin beta 10 | Thymosin beta 10 is 1/3 to 1/10 the amount of Thymosin beta 4 nih.gov |

Elucidating Novel Molecular Interaction Networks and Their Downstream Effects